Benzyl but-3-EN-1-ylcarbamate Benzyl but-3-EN-1-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 132547-64-9
VCID: VC2058179
InChI: InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14)
SMILES: C=CCCNC(=O)OCC1=CC=CC=C1
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Benzyl but-3-EN-1-ylcarbamate

CAS No.: 132547-64-9

Cat. No.: VC2058179

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Benzyl but-3-EN-1-ylcarbamate - 132547-64-9

Specification

CAS No. 132547-64-9
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name benzyl N-but-3-enylcarbamate
Standard InChI InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14)
Standard InChI Key XPGHTZGJSXLLAF-UHFFFAOYSA-N
SMILES C=CCCNC(=O)OCC1=CC=CC=C1
Canonical SMILES C=CCCNC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Structural Characteristics

Benzyl but-3-EN-1-ylcarbamate features a central carbamate group with a benzyl moiety attached to the oxygen atom and a but-3-en-1-yl chain connected to the nitrogen. The terminal alkene of the but-3-en-1-yl group provides a reactive site for various transformations, while the benzyl group serves as a protecting group for the carbamate functionality.

Physical and Chemical Properties

The physical and chemical properties of benzyl but-3-EN-1-ylcarbamate can be characterized by the following parameters:

PropertyValue/Description
Molecular FormulaC₁₂H₁₅NO₂
Molecular WeightApproximately 205.26 g/mol
Physical AppearanceColorless to pale yellow liquid or crystalline solid
SolubilitySoluble in organic solvents (dichloromethane, chloroform, THF); poor solubility in water
Melting PointExpected range: 45-55°C (based on similar carbamates)
StabilityStable under standard conditions; sensitive to strong acids and bases
UV AbsorptionExpected maximum absorption around 260-280 nm due to benzyl group

Spectroscopic Characteristics

The spectroscopic profile of benzyl but-3-EN-1-ylcarbamate would exhibit distinctive features in various analytical techniques:

  • ¹H NMR spectroscopy would show characteristic signals for:

    • Aromatic protons of the benzyl group (δ 7.2-7.4 ppm)

    • Methylene protons adjacent to the benzyl oxygen (δ 5.0-5.2 ppm)

    • Terminal alkene protons (δ 5.5-6.0 ppm)

    • Carbamate NH proton (broad signal, δ 4.5-5.0 ppm)

  • ¹³C NMR would reveal signals for the carbamate carbonyl carbon (δ 155-160 ppm) and the aromatic carbons (δ 125-140 ppm).

Synthesis Methods

Common Synthetic Routes

The synthesis of benzyl but-3-EN-1-ylcarbamate can be achieved through several routes, each with specific advantages depending on the starting materials and desired scale:

Direct Carbamoylation

The most straightforward approach involves the reaction of but-3-en-1-amine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. This reaction proceeds via nucleophilic acyl substitution:

But-3-en-1-amine+Benzyl chloroformateBase, 0-25°CBenzyl but-3-EN-1-ylcarbamate+HCl\text{But-3-en-1-amine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base, 0-25°C}} \text{Benzyl but-3-EN-1-ylcarbamate} + \text{HCl}

Transesterification Method

An alternative approach involves transesterification of methyl or ethyl but-3-en-1-ylcarbamate with benzyl alcohol in the presence of a catalyst:

Methyl but-3-EN-1-ylcarbamate+Benzyl alcoholCatalyst, heatBenzyl but-3-EN-1-ylcarbamate+Methanol\text{Methyl but-3-EN-1-ylcarbamate} + \text{Benzyl alcohol} \xrightarrow{\text{Catalyst, heat}} \text{Benzyl but-3-EN-1-ylcarbamate} + \text{Methanol}

Laboratory-Scale Preparation

For laboratory-scale preparation, the following procedure represents a typical synthetic approach:

  • In a round-bottom flask, dissolve but-3-en-1-amine (1 equivalent) in a mixture of water and dichloromethane (1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydroxide (2 equivalents) to maintain basic conditions.

  • Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient).

Expected yield from this procedure ranges from 75-85%, depending on reaction conditions and purification efficiency.

Chemical Reactions

Reactivity Profile

Benzyl but-3-EN-1-ylcarbamate exhibits diverse reactivity patterns centered around three main functional groups:

  • The terminal alkene group, which can undergo addition reactions

  • The carbamate group, which provides protection for the amine

  • The benzyl group, which can be selectively cleaved under various conditions

Alkene Functionalization

The terminal alkene moiety serves as a versatile handle for further functionalization:

Reaction TypeReagentsProductsUtility
Hydroboration-oxidation9-BBN, H₂O₂/NaOHPrimary alcohol derivativeIntroduction of hydroxyl functionality
EpoxidationmCPBAEpoxide derivativeCreating reactive epoxide intermediates
OzonolysisO₃, then Me₂SAldehyde derivativeCarbonyl introduction for further elaboration
HydrogenationH₂, Pd/CSaturated analogueReduction of unsaturation
Cross-metathesisGrubbs catalyst, alkene partnerExtended alkene derivativesCarbon chain extension

Carbamate Deprotection

The benzyl carbamate (Cbz) protecting group can be removed under various conditions:

  • Catalytic hydrogenolysis using hydrogen gas and palladium catalyst

  • Treatment with strong acids (e.g., HBr/acetic acid)

  • Reduction with lithium in liquid ammonia

Cyclization Reactions

The presence of both nucleophilic and electrophilic sites within the molecule enables various cyclization reactions:

Benzyl but-3-EN-1-ylcarbamateI₂, NaHCO₃Benzyl 2-iodopyrrolidine-1-carboxylate\text{Benzyl but-3-EN-1-ylcarbamate} \xrightarrow{\text{I₂, NaHCO₃}} \text{Benzyl 2-iodopyrrolidine-1-carboxylate}

This iodocyclization reaction represents a valuable method for constructing nitrogen heterocycles that are prevalent in bioactive compounds.

Applications in Scientific Research

Synthetic Organic Chemistry

Benzyl but-3-EN-1-ylcarbamate serves as a versatile building block in synthetic organic chemistry due to its bifunctional nature and the differential reactivity of its functional groups:

  • As an intermediate in the synthesis of complex nitrogen-containing molecules

  • In the preparation of amino acid derivatives and peptide building blocks

  • For the construction of nitrogen heterocycles like pyrrolidines and piperidines

Medicinal Chemistry Applications

The compound's utility in medicinal chemistry stems from its ability to serve as a precursor to various bioactive molecules:

  • Preparation of enzyme inhibitors, particularly those targeting serine proteases

  • Synthesis of peptidomimetic compounds with improved pharmacokinetic properties

  • Development of conformationally constrained amino acid analogues for structure-activity relationship studies

Materials Science

Recent research suggests potential applications in materials science:

  • As monomers for the preparation of functionalized polymers

  • In the development of biodegradable polymeric materials

  • For surface modification and immobilization of biomolecules

Comparison with Similar Compounds

Comparison with Other Carbamate Protecting Groups

Benzyl but-3-EN-1-ylcarbamate can be compared with other carbamate derivatives used as protecting groups in organic synthesis:

Carbamate TypeDeprotection ConditionsStabilityAdvantagesLimitations
Benzyl (Cbz)H₂/Pd or HBr/AcOHStable to acids and basesOrthogonal to Boc, easy removalIncompatible with catalytic hydrogenation
tert-Butyl (Boc)TFA or HClStable to hydrogenationMild removal conditionsAcid sensitive
9-Fluorenylmethyl (Fmoc)Piperidine or other basesStable to acidsBase-labile, orthogonal to BocLess stable in basic conditions
Allyl (Alloc)Pd(0)/nucleophileModerate stabilitySelective removalRequires transition metals

Structure-Activity Relationships

The benzyl group confers distinct properties compared to the tert-butyl variant:

  • Enhanced UV detectability due to the aromatic chromophore

  • Increased lipophilicity, potentially affecting membrane permeability

  • Different steric profile, which can impact molecular recognition

  • Susceptibility to aromatic substitution reactions, enabling further derivatization

Biological Activity

Pharmaceutical Relevance

While benzyl but-3-EN-1-ylcarbamate itself is primarily utilized as a synthetic intermediate rather than a bioactive compound, its derivatives have shown various biological activities:

  • Enzyme inhibition properties, particularly against serine proteases

  • Potential anti-inflammatory activity through modulation of specific pathways

  • Possible neurological effects when incorporated into larger molecular scaffolds

Structure-Activity Correlations

The biological activity of derivatives can be correlated with specific structural features:

Structural ModificationObserved Biological EffectProposed Mechanism
Alkene functionalizationIncreased receptor bindingEnhanced conformational flexibility
Introduction of aromatic substituentsImproved enzyme inhibitionπ-stacking interactions with protein residues
Cyclization productsNeurological activityMimicry of neurotransmitter structures
Hydroxylated derivativesAnti-inflammatory effectsHydrogen bonding with target proteins

Future Research Directions

Synthetic Methodology Development

Future research on benzyl but-3-EN-1-ylcarbamate may focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of stereoselective modifications of the alkene moiety

  • Application of flow chemistry techniques for scaled-up production

  • Investigation of novel catalytic systems for selective transformations

Applications Expansion

Potential new applications deserve investigation:

  • Utilization in bioconjugation chemistry through click reactions at the alkene site

  • Development of stimulus-responsive materials based on the reversible nature of carbamate protection

  • Exploration of photochemical applications leveraging the benzyl chromophore

  • Investigation of supramolecular assemblies using hydrogen bonding capabilities

Pharmacological Investigations

Further studies might explore:

  • Systematic evaluation of structure-activity relationships in derivatives

  • Target identification for compounds showing promising biological activity

  • Metabolism and pharmacokinetic profiling of drug candidates containing this structural motif

  • Development of targeted drug delivery systems utilizing the functional handles present in the molecule

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